5-Bromo-2-chloroquinazolin-4-amine is a heterocyclic organic compound with the molecular formula . This compound belongs to the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound is of significant interest due to its potential therapeutic applications, including anticancer properties and enzyme inhibition.
5-Bromo-2-chloroquinazolin-4-amine is classified under the category of halogenated quinazolines, which are known for their ability to interact with various biological targets. This classification highlights its relevance in drug discovery and development, particularly in the context of cancer treatments and other therapeutic areas .
The synthesis of 5-Bromo-2-chloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. A common synthesis route includes:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and ensure consistent quality. Modern approaches also focus on environmentally friendly solvents and catalysts, reflecting a shift towards sustainable practices in chemical manufacturing.
The molecular structure of 5-Bromo-2-chloroquinazolin-4-amine features a quinazoline ring system substituted with bromine at the 5-position and chlorine at the 2-position.
The compound's structural data can be summarized as follows:
5-Bromo-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:
These reactions are essential for developing new synthetic methodologies that leverage the unique reactivity of this compound. Its ability to participate in multiple reaction types enhances its utility in organic synthesis .
The mechanism of action for 5-Bromo-2-chloroquinazolin-4-amine primarily involves its interaction with specific enzymes or molecular targets within biological systems.
The compound can inhibit enzymes by binding to their active sites, effectively blocking their activity. This inhibition disrupts critical biological pathways, which can lead to therapeutic effects such as reduced cancer cell proliferation. Notably, it may inhibit kinases involved in cell signaling pathways crucial for cancer survival .
Research indicates that derivatives of quinazoline compounds exhibit potent inhibitory activities against various proteins associated with drug resistance in cancer therapy, underscoring their potential as therapeutic agents .
5-Bromo-2-chloroquinazolin-4-amine typically appears as a solid at room temperature, with specific melting points that vary based on purity and synthesis methods.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into its structural characteristics and purity .
5-Bromo-2-chloroquinazolin-4-amine has several applications across different fields:
The synthesis of 5-Bromo-2-chloroquinazolin-4-amine (CAS: 1107695-10-2) employs convergent multi-step strategies, balancing functional group compatibility and regiochemical control. A representative three-step sequence begins with 2,4-dihydroxyquinazoline as the starting material. Initial bromination at the 5-position is achieved using phosphorus oxybromide (POBr₃) or bromine in acetic acid, yielding 5-bromo-2,4-dihydroxyquinazoline. Subsequent chlorination at the 2- and 4-positions uses phosphorus oxychloride (POCl₃) under reflux (105–110°C, 6–8 h), generating 5-bromo-2,4-dichloroquinazoline. The critical final step involves ammonolysis, where controlled treatment with ammonia in tetrahydrofuran (THF) or aqueous ammonium hydroxide selectively replaces the 4-chloro group while preserving the C2–Cl bond, furnishing the target amine in 50–68% overall yield [2] [6].
Alternative routes leverage diazotization-chlorination for C2 functionalization. For example, 5-bromo-2-aminoquinazolin-4-amine undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by chlorination using copper(I) chloride (CuCl). This Sandmeyer-type reaction achieves 75–80% chlorination efficiency but requires rigorous exclusion of moisture to suppress diazonium hydrolysis byproducts [4].
Table 1: Comparative Analysis of Multi-Step Synthesis Pathways
Route | Key Reagents | Critical Step | Overall Yield | Limitations |
---|---|---|---|---|
POBr₃/POCl₃ Route | POBr₃ → POCl₃ → NH₃ | Regioselective ammonolysis | 50–68% | High-temperature steps; POCl₃ hazards |
Diazotization Route | NaNO₂/HCl → CuCl | Diazonium stability | 45–55% | Moisture sensitivity; byproduct formation |
Electrophilic bromination at C5 of the quinazoline core traditionally employs bromine (Br₂) in glacial acetic acid. However, Br₂ vapor toxicity and poor atom economy (≤50% bromine utilization) limit scalability. Modern approaches use hydrogen peroxide (H₂O₂)-catalyzed bromination with hydrobromic acid (HBr), enhancing atom efficiency to >85%. This method minimizes volatile bromine emissions by generating in situ electrophilic bromonium species (Br⁺) under mild conditions (60°C, 12 h). Quinazoline substrates dissolved in 48% HBr react with 30% H₂O₂, achieving near-quantitative 5-bromination due to the ring’s inherent electron deficiency at C5/C7 positions [3].
For chlorination, POCl₃ remains dominant due to its ability to convert hydroxyl groups to chlorides with high electrophilicity. Recent optimizations incorporate organic amine catalysts like N,N-dimethylaniline (0.5–1.0 equiv). These catalysts form reactive N-phosphonium intermediates (e.g., [ArN⁺(CH₃)₂P(O)Cl₃]⁻), lowering the activation energy for nucleophilic substitution at C2/C4. This allows chlorination at reduced temperatures (80–90°C vs. conventional 110°C), suppressing decomposition and improving yields to 88–92% [3] [6].
Table 2: Bromination/Chlorination Reagent Systems Comparison
Reaction | Reagent System | Conditions | Yield | Advantages |
---|---|---|---|---|
C5 Bromination | Br₂/CH₃COOH | Reflux, 24–48 h | 65–70% | Established protocol |
H₂O₂ (30%)/HBr (48%) | 60°C, 12 h | 92–95% | High atom economy; reduced toxicity | |
C2 Chlorination | POCl₃ (neat) | Reflux, 8 h | 75–80% | High reactivity |
POCl₃/N,N-dimethylaniline | 80–90°C, 4–6 h | 88–92% | Lower temp; reduced side reactions |
The nucleophilic aromatic substitution (SNAr) at C4 of 5-bromo-2-chloro-4-chloroquinazoline exploits differential leaving group reactivity. The C4–Cl bond is 10–12 kcal/mol more labile than C2–Cl due to resonance stabilization of the Meisenheimer complex by the para-positioned quinazoline nitrogen (N1). Kinetic studies reveal amination follows second-order kinetics: rate = k₂[amine][substrate]. When using ammonia in isopropanol (i-PrOH), the reaction completes in 2 h at 25°C, while bulkier amines (e.g., alkylamines) require elevated temperatures (50–60°C) [6] [10].
Solvent polarity critically modulates regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate amination but risk over-amination at C2. Conversely, protic solvents (i-PrOH, H₂O) stabilize the transition state via hydrogen bonding, enhancing C4 selectivity. In situ NMR studies in DMSO‑d₆ confirm exclusive C4 substitution within 30 min when using 1.1 equiv NH₃, with no C2 reaction detected. This selectivity is further exploitable for sequential functionalization—C4 amination followed by Pd-catalyzed C2 cross-coupling (e.g., Suzuki-Miyaura) [10].
Solvent selection profoundly impacts reaction efficiency and purity. For ammonolysis, anhydrous i-PrOH achieves 89–92% conversion with minimal di-substitution, while aqueous NH₃ (25%) in THF/H₂O (3:1) affords 85–88% yield but necessitates careful pH control to prevent hydrolysis [6]. Polar aprotic solvents like acetonitrile (MeCN) are optimal for Pd-catalyzed functionalizations post-amination but inhibit SNAr due to poor ammonia solubility.
Catalyst design focuses on enhancing kinetics without compromising regiochemistry. Diisopropylethylamine (DIPEA) (1.5 equiv) in i-PrOH accelerates amination 3-fold by deprotonating ammonium ions (NH₄⁺ → NH₃), increasing nucleophile availability. For halogenation, Lewis acid catalysts (e.g., FeCl₃, 5 mol%) enable bromination at 40°C instead of 60°C, reducing energy input by 30% [9] [10].
Table 3: Optimization Parameters for Key Synthetic Steps
Step | Optimal Solvent | Catalyst/Additive | Temperature | Time | Yield |
---|---|---|---|---|---|
Bromination (C5) | 48% HBr (aq.) | H₂O₂ (30%) | 60°C | 12 h | 92–95% |
Chlorination (C2) | Toluene | N,N-dimethylaniline | 80–90°C | 4–6 h | 88–92% |
Amination (C4) | Anhydrous i-PrOH | DIPEA (1.5 equiv) | 25°C | 2 h | 89–92% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1